N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
“N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Urea Formation: The phenylureido group is introduced by reacting an isocyanate with an amine.
Final Coupling: The final compound is obtained by coupling the thiazole derivative with the urea derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it a candidate for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities.
Urea Derivatives: Compounds such as phenylurea and thiourea are related due to the presence of the urea group.
Uniqueness
The uniqueness of “N-(2,5-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiazole or urea derivatives.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-14(2)17(10-13)23-18(25)11-16-12-27-20(22-16)24-19(26)21-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26) |
InChI Key |
DQUHAESQCNPWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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